2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a quinolinyl group attached to a propanamide backbone. Its distinct chemical properties make it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-tert-butylphenol, which is then reacted with 8-aminoquinoline to form the intermediate compound. This intermediate is subsequently reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy or quinolinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction may produce quinolinyl alcohols.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)butanamide
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)pentanamide
Uniqueness
Compared to similar compounds, 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butylphenoxy and quinolinyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C22H24N2O2/c1-15(26-18-12-10-17(11-13-18)22(2,3)4)21(25)24-19-9-5-7-16-8-6-14-23-20(16)19/h5-15H,1-4H3,(H,24,25) |
InChI Key |
JMKTVRFICOBNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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